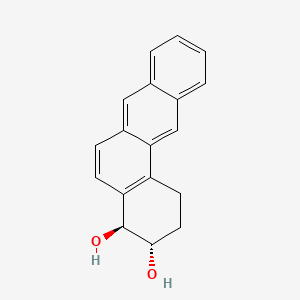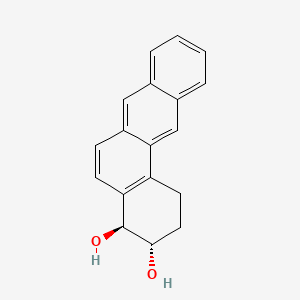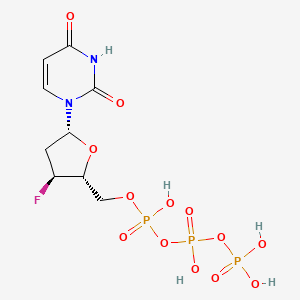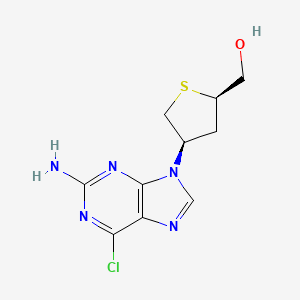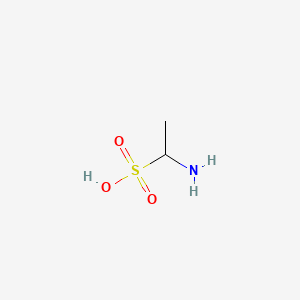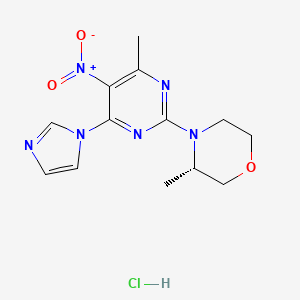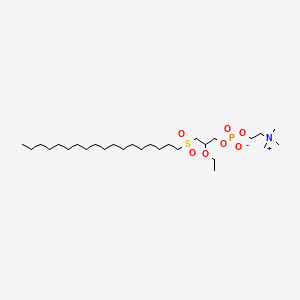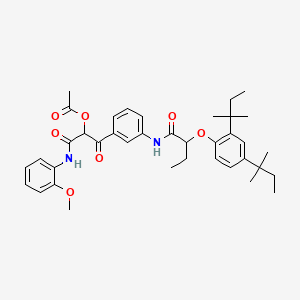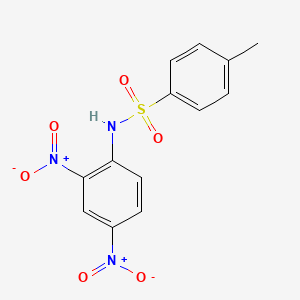![molecular formula C28H38FeNOP B12792728 cyclopentane;diphenyl-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]phosphane;iron](/img/structure/B12792728.png)
cyclopentane;diphenyl-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]phosphane;iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentane;diphenyl-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]phosphane;iron is a complex organometallic compound It is characterized by its unique structure, which includes a cyclopentane ring, diphenyl groups, and an iron atom coordinated with a phosphane ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane;diphenyl-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]phosphane;iron typically involves multistep organic reactionsThe final step involves the coordination of the iron atom with the phosphane ligand under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-pressure reactors and specialized catalysts to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentane;diphenyl-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]phosphane;iron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of iron.
Reduction: It can be reduced using common reducing agents, altering the oxidation state of the iron center.
Substitution: The phosphane ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) complexes, while reduction could produce iron(II) species .
Wissenschaftliche Forschungsanwendungen
Cyclopentane;diphenyl-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]phosphane;iron has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties.
Biological Studies: Research is ongoing to explore its potential biological activities and applications in medicine.
Wirkmechanismus
The mechanism by which cyclopentane;diphenyl-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]phosphane;iron exerts its effects involves the coordination of the iron center with various substrates. This coordination facilitates electron transfer processes, which are crucial for its catalytic activity. The molecular targets and pathways involved include interactions with organic molecules, leading to the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentane: A simple alicyclic hydrocarbon with a similar ring structure.
Diphenylphosphane: A ligand commonly used in coordination chemistry.
Iron Complexes: Various iron-based compounds with different ligands and coordination environments.
Uniqueness
Cyclopentane;diphenyl-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]phosphane;iron is unique due to its specific combination of ligands and the presence of the oxazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in catalysis and material science .
Eigenschaften
Molekularformel |
C28H38FeNOP |
|---|---|
Molekulargewicht |
491.4 g/mol |
IUPAC-Name |
cyclopentane;diphenyl-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]phosphane;iron |
InChI |
InChI=1S/C23H28NOP.C5H10.Fe/c1-17(2)21-16-25-23(24-21)20-14-9-15-22(20)26(18-10-5-3-6-11-18)19-12-7-4-8-13-19;1-2-4-5-3-1;/h3-8,10-13,17,20-22H,9,14-16H2,1-2H3;1-5H2;/t20?,21-,22?;;/m0../s1 |
InChI-Schlüssel |
BGVUOLSZBHXPPO-CNGGPLSASA-N |
Isomerische SMILES |
CC(C)[C@@H]1COC(=N1)C2CCCC2P(C3=CC=CC=C3)C4=CC=CC=C4.C1CCCC1.[Fe] |
Kanonische SMILES |
CC(C)C1COC(=N1)C2CCCC2P(C3=CC=CC=C3)C4=CC=CC=C4.C1CCCC1.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



